molecular formula C7H5NO4S B8791181 4-Mercapto-3-nitrobenzoic acid

4-Mercapto-3-nitrobenzoic acid

Cat. No. B8791181
M. Wt: 199.19 g/mol
InChI Key: RLHGSIUQINRDSS-UHFFFAOYSA-N
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Patent
US08759334B2

Procedure details

A mixture of 4-mercapto-3-nitrobenzoic acid (1 eq.) and zinc dust (0.35 eq) in formic acid was refluxed for 6 h. The mixture was allowed to cool to room temperature, filtered and concentrated under reduced pressure. The residue was diluted with water, adjusted to pH=6.5 with aqueous NaOH (2N) and extracted three times with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 1/0 to 95/5) to afford benzothiazole-5-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-])=O.[CH:14](O)=O>[Zn]>[S:1]1[C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=2[N:11]=[CH:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 1/0 to 95/5)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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